molecular formula C18H12F2N2O2 B12216115 (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide

(2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide

Cat. No.: B12216115
M. Wt: 326.3 g/mol
InChI Key: ULBWLGIOZMBCBF-RMKNXTFCSA-N
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Description

(2E)-N-[3-(3,4-Difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide is a synthetic small molecule characterized by an isoxazole core substituted with a 3,4-difluorophenyl group at position 3 and an (E)-configured α,β-unsaturated enamide moiety linked to a phenyl ring. The enamide group may facilitate hydrogen bonding and conformational restriction, which are critical for target binding in medicinal chemistry applications.

Properties

Molecular Formula

C18H12F2N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

(E)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H12F2N2O2/c19-14-8-7-13(10-15(14)20)16-11-18(24-22-16)21-17(23)9-6-12-4-2-1-3-5-12/h1-11H,(H,21,23)/b9-6+

InChI Key

ULBWLGIOZMBCBF-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoxazole ring, introduction of the difluorophenyl group, and the final coupling with the phenylprop-2-enamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Key Observations

Heterocyclic Core Influence :

  • The isoxazole core in the target compound offers a rigid, planar structure conducive to π-π stacking interactions in enzyme active sites, contrasting with the oxazinan in compound (h), which introduces conformational flexibility .
  • Furopyridine derivatives () exhibit fused-ring systems that enhance aromatic interactions but may reduce solubility compared to isoxazoles .

Substituent Effects: The 3,4-difluorophenyl group in the target compound likely improves metabolic stability and lipophilicity over non-fluorinated analogs (e.g., compound (e)’s dimethylphenoxy group) . Enamide vs.

Pharmacological Implications :

  • Fluorinated analogs (target compound and furopyridine derivative) are associated with improved blood-brain barrier penetration and target residence time due to fluorine’s electronegativity and small atomic radius .
  • Compound (h)’s oxazinan core demonstrates how six-membered heterocycles can balance rigidity and flexibility for optimized pharmacokinetics .

Biological Activity

The compound (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide is a synthetic organic molecule notable for its unique structural features, including an isoxazole ring and a difluorophenyl group. These characteristics suggest potential biological activities, particularly in medicinal chemistry aimed at developing therapeutics for various diseases.

Structural Characteristics

The structural formula of the compound can be represented as follows:

 2E N 3 3 4 difluorophenyl isoxazol 5 yl 3 phenylprop 2 enamide\text{ 2E N 3 3 4 difluorophenyl isoxazol 5 yl 3 phenylprop 2 enamide}

This compound's design incorporates:

  • Isoxazole Ring : Known for its role in various pharmacological activities.
  • Difluorophenyl Group : Enhances chemical stability and lipophilicity, potentially improving bioavailability.

Predicted Biological Activities

Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological effects, including:

  • Anti-inflammatory properties
  • Anticonvulsant activity
  • Potential neuroactive effects

Structure-Activity Relationship (SAR)

The biological activity of (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide can be analyzed through structure-activity relationships (SAR). The presence of specific functional groups significantly influences the compound's pharmacological profile.

Structural FeaturePotential Biological Activity
Isoxazole RingNeuroactive, anti-inflammatory
Difluorophenyl GroupEnhanced stability and lipophilicity
Phenyl Propene BackboneMay contribute to anticonvulsant properties

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide .

  • Anticonvulsant Activity :
    • Cinnamamide derivatives, structurally related to the target compound, have shown broad anticonvulsant activity in various animal models. For instance, a related compound demonstrated effectiveness in models such as maximal electroshock (MES) and 6-Hz psychomotor seizure tests, with effective doses reported around 13.21 mg/kg in specific models .
  • Safety Profile :
    • Evaluation of similar compounds indicated a favorable safety profile up to concentrations of 100 µM in cell lines such as HepG2 and H9c2. This suggests that (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide may also exhibit low toxicity .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for predicting its therapeutic potential. Interaction studies with proteins or enzymes involved in neurological pathways could reveal mechanisms underlying its pharmacological effects.

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